molecular formula C29H23BrClN3O4 B2542845 5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 394239-98-6

5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No. B2542845
CAS RN: 394239-98-6
M. Wt: 592.87
InChI Key: TUDQVMNYCDUOED-UHFFFAOYSA-N
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Description

The compound "5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple pharmacophores, such as a dihydroquinoline moiety, a pyrazole ring, and a bromophenyl group, which are common in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of pyrazolo[5,1-a]isoquinolines involves palladium-catalyzed coupling reactions and intramolecular hydroamination . Similarly, the synthesis of 5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl derivatives has been achieved through reactions with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

The compound contains functional groups that are likely to undergo various chemical reactions. For example, the bromophenyl group could participate in further palladium-catalyzed coupling reactions , while the pyrazole moiety might be involved in cycloaddition reactions . The dihydroquinoline part of the molecule could also undergo electrophilic substitution reactions due to the presence of the aromatic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular structure. The presence of halogens (bromine and chlorine) suggests that the compound would have a relatively high molecular weight and might exhibit significant lipophilicity, which could affect its solubility and bioavailability . The compound's stability, melting point, and boiling point could be determined experimentally to facilitate its use in further studies.

Case Studies

While there are no direct case studies on this specific compound, related compounds have been evaluated for their biological activities. For example, some pyrazoline derivatives have shown antiamoebic activity , and others have exhibited antiproliferative activities against cancer cell lines . These studies suggest that the compound may also possess significant biological activities, which could be explored in future research.


The analysis above is based on the synthesis, structure, reactions, and properties of related compounds found in the provided papers . Further studies would be required to fully characterize the compound "5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid" and explore its potential applications.

properties

CAS RN

394239-98-6

Molecular Formula

C29H23BrClN3O4

Molecular Weight

592.87

IUPAC Name

5-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C29H23BrClN3O4/c30-19-11-9-17(10-12-19)24-16-23(33-34(24)25(35)7-4-8-26(36)37)28-27(18-5-2-1-3-6-18)21-15-20(31)13-14-22(21)32-29(28)38/h1-3,5-6,9-15,24H,4,7-8,16H2,(H,32,38)(H,36,37)

InChI Key

TUDQVMNYCDUOED-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

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